
2-Acetamido-6-bromobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-6-bromobenzoic acid is an organic compound with the molecular formula C9H8BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetamido group, and the hydrogen atom at the sixth position is replaced by a bromine atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-bromobenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-acetamidobenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the substitution reaction at the sixth position of the benzoic acid ring.
Another method involves the acylation of 6-bromoanthranilic acid. This reaction uses acetic anhydride (CH3CO)2O) as the acylating agent in the presence of a base such as pyridine to introduce the acetamido group at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Acetamido-6-bromobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where the bromine is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid reagent.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives under strong oxidizing conditions.
Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Aryl or vinyl derivatives of this compound.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
科学的研究の応用
2-Acetamido-6-bromobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of brominated aromatic compounds and their interactions with biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Acetamido-6-bromobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Similar structure but with the bromine atom at the fifth position.
2-Acetamido-4-bromobenzoic acid: Bromine atom at the fourth position.
2-Acetamido-3-bromobenzoic acid: Bromine atom at the third position.
Uniqueness
2-Acetamido-6-bromobenzoic acid is unique due to the specific positioning of the bromine atom at the sixth position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity, chemical reactivity, and physical properties compared to its analogs.
特性
CAS番号 |
38792-45-9 |
|---|---|
分子式 |
C9H8BrNO3 |
分子量 |
258.07 g/mol |
IUPAC名 |
2-acetamido-6-bromobenzoic acid |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChIキー |
OLMIDFUKQWJXLA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C(=CC=C1)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
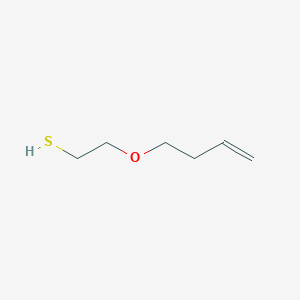

![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)

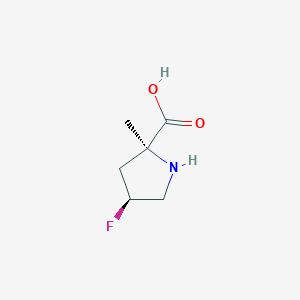
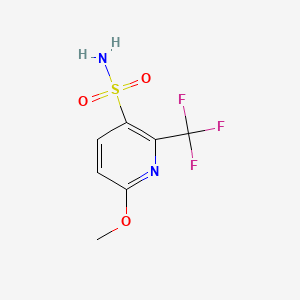


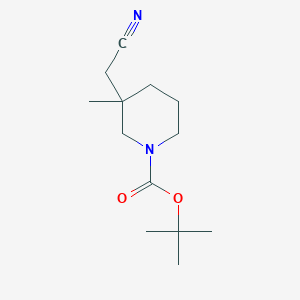
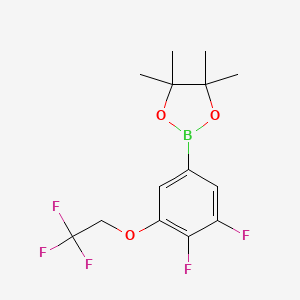
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
